tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate moiety, and a phenylpiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its phenylpiperidine moiety is particularly useful in the design of ligands for neurotransmitter receptors .
Medicine: It can serve as a scaffold for the design of new therapeutic agents targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The phenylpiperidine moiety can bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
Comparison with Similar Compounds
- tert-butyl N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate
- tert-butyl N-[2-oxo-2-(4-benzylpiperazin-1-yl)ethyl]carbamate
- tert-butyl N-[2-oxo-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)ethyl]carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate is unique due to its specific phenylpiperidine structure. This structural feature imparts distinct chemical and biological properties, making it particularly valuable in the design of receptor ligands and therapeutic agents .
Properties
Molecular Formula |
C18H26N2O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-13-16(21)20-11-9-15(10-12-20)14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22) |
InChI Key |
AGMCQTBAUYROHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.